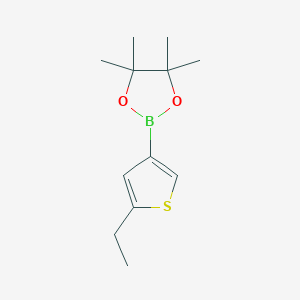
2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as TTBD, is a boronic acid derivative that has been widely used in various fields of scientific research. This compound has unique properties that make it a valuable tool in the synthesis of organic compounds and the development of new drugs. In
Aplicaciones Científicas De Investigación
Synthetic Applications and Material Development
Polymer Synthesis : The derivatives of thiophene, including the compound of interest, have been utilized in the development of conducting polymers such as poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives. These materials exhibit a range of optical properties, high conductivity, and stability, making them suitable for electrochemical devices, electrode materials in capacitors, and static charge dissipation films (Groenendaal et al., 2000).
Catalysis : Research on palladium-catalyzed reactions has shown the use of related dioxaborolane compounds in the synthesis of 2-silylallylboronates from allenes, demonstrating their utility in regio- and stereoselective catalysis. This chemistry facilitates the synthesis of valuable homoallylic alcohols, highlighting the compound's role in complex organic synthesis (Kuo-Jui Chang et al., 2005).
Material Properties Enhancement : Studies have explored the structural and electrochemical properties of poly(3′,4′-ethylenedioxy-2,2′:5′,2″-terthiophene) synthesized by solid-state oxidative polymerization. These polymers exhibit good thermal stability, conductivity, and are promising for applications in energy storage devices (Tursun Abdiryim et al., 2010).
Electrochemical and Optical Characterization
- Electrochromic Materials : The derivatives of 3,4-ethylenedioxythiophene, a closely related compound, have been extensively studied for their electrochromic properties. Innovations in copolymer synthesis involving these derivatives have led to materials with significant electrochromic enhancements, such as high contrast ratios, fast switching times, and multicolor electrochromism (E. Tutuncu et al., 2019).
Engineering and Device Fabrication
Organic Electronics : The synthesis of electron transport materials leveraging dioxaborolane derivatives has been demonstrated to improve the performance of organic electronic devices. These materials serve as key intermediates in developing electron transport layers, highlighting their role in advancing organic semiconductor technology (Zha Xiangdong et al., 2017).
Thermoelectric Materials : Poly(3,4-ethylenedioxythiophene) and its derivatives are recognized for their potential in thermoelectric applications, with significant research dedicated to enhancing their thermoelectric performance. The advancements in this area suggest the possibility of using these materials in energy conversion devices (R. Yue & Jingkun Xu, 2012).
Propiedades
IUPAC Name |
2-(5-ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2S/c1-6-10-7-9(8-16-10)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXQMXIFGBDGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

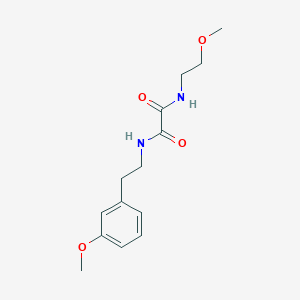
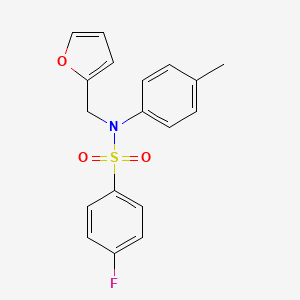

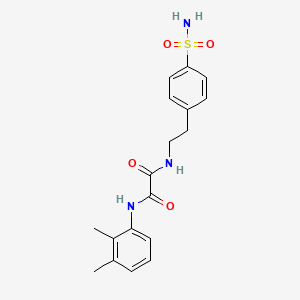
![1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698863.png)

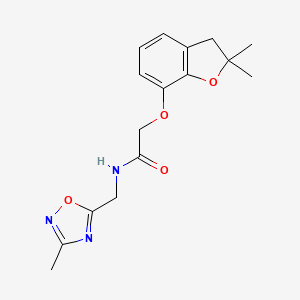

![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2698871.png)
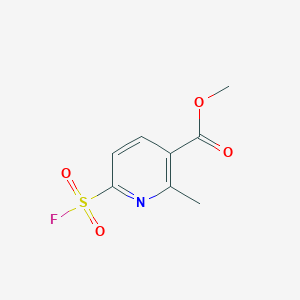
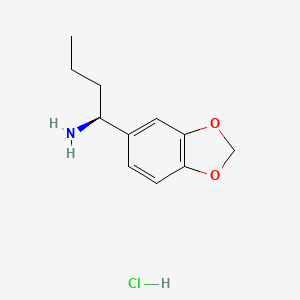
amine](/img/structure/B2698876.png)
![5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2698877.png)
![4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2698878.png)